Phortress - 328087-38-3

Phortress

Catalog Number: EVT-279949
CAS Number: 328087-38-3
Molecular Formula: C20H25Cl2FN4OS
Molecular Weight: 459.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Phortress, chemically known as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole lysylamide dihydrochloride (NSC 710305), is a novel, potent, and selective experimental antitumor agent. [, , , ] It functions as a prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203; NSC 703786). [, , , ] This compound demonstrates promising anticancer activity, particularly against specific types of breast, ovarian, and renal cancer models, both in vitro and in vivo. [, , , , , , , ]

Future Directions
  • Combination Therapies: Exploring the efficacy of Phortress in combination with other anticancer agents, such as doxorubicin, could potentially enhance therapeutic outcomes. []

2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)

Compound Description: 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) is a potent aryl hydrocarbon receptor (AhR) ligand. [, , , , ] It induces CYP1A1 transcription, leading to its own biotransformation into electrophilic species. [, , , , ] These electrophilic species form DNA adducts in sensitive tumor cells, leading to cell death. [, , , , ] 5F 203 exhibits antitumor activity in breast, ovarian, and renal cancer models in vitro and in vivo. [, , , , ]

Relevance: 5F 203 is the active metabolite of Phortress, released in the presence of cancer cells in vitro and in plasma in vivo. [, , ]

2-(4-Aminophenyl)benzothiazole (DF 203)

Compound Description: 2-(4-Aminophenyl)benzothiazole (DF 203) was the initial lead compound in the development of Phortress. [, ] It exhibits potent and selective antitumor activity. [, ] Similar to 5F 203, DF 203 is a potent AhR ligand that induces its own metabolism by CYP1A1 to generate electrophilic species, leading to DNA adduct formation and cell death. [, ]

Relevance: DF 203 serves as the structural basis for Phortress and its analogues. [, ] The development of Phortress involved incorporating a fluorine atom at the 5-position of the benzothiazole ring (as in 5F 203) and introducing a lysylamide prodrug moiety to improve its pharmacological properties. []

GW 610

Compound Description: GW 610 is a benzothiazole analogue. [] When encapsulated in apoferritin, GW 610 demonstrates enhanced anticancer potency against breast, ovarian, renal, and gastric carcinoma cell lines. []

Relevance: GW 610 is structurally related to Phortress and shares its mechanism of action, involving AhR binding and CYP1A1 induction. [] It is being investigated as a potential candidate for apoferritin encapsulation, aiming to improve the delivery and efficacy of antitumor benzothiazoles like Phortress. []

GW 608-Lys

Compound Description: GW 608-Lys is a benzothiazole lysyl-amide prodrug. [] It shows enhanced encapsulation within apoferritin compared to non-prodrug forms. [] Apoferritin-encapsulated GW 608-Lys exhibits increased anticancer activity against various cancer cell lines, including breast, ovarian, renal, and gastric carcinomas. []

Relevance: GW 608-Lys belongs to the same class of lysyl-amide prodrugs as Phortress, and both are designed for enhanced drug delivery. [] The research on GW 608-Lys provides insights into the potential of apoferritin encapsulation for improving the therapeutic index of Phortress. []

Aminoflavone (AFP 464, NSC710464)

Compound Description: Aminoflavone (AFP 464, NSC710464) is an aminoflavone prodrug currently undergoing clinical trials as an antitumor agent. [, ] It functions as an AhR ligand, inducing the expression of cytochrome P450 enzymes and potentially triggering apoptosis selectively in tumor cells. [, ]

Relevance: Similar to Phortress, aminoflavone targets the AhR pathway as a strategy for anticancer therapy. [, ] Both compounds highlight the potential of developing AhR agonists as a novel class of anticancer drugs. []

Methyl 2-(thiophen-2-yl)benzo[d]oxazole-6-carboxylate (BK89)

Compound Description: Methyl 2-(thiophen-2-yl)benzo[d]oxazole-6-carboxylate (BK89) demonstrated higher efficacy than fluorouracil in inducing apoptotic cell death in a study investigating 2-aryl and -heteroaryl benzoxazole derivatives as potential antiproliferative agents. [] It achieved an apoptosis value of 49.44%. []

Relevance: BK89 is structurally related to the benzothiazole core of Phortress, with the sulfur atom in the thiazole ring replaced by an oxygen atom. [] This research highlights the exploration of structural modifications around the Phortress scaffold to identify new anti-cancer candidates with potentially improved activity profiles. []

Methyl 2-(furan-2-yl)benzo[d]oxazole-6-carboxylate (BK82)

Compound Description: Methyl 2-(furan-2-yl)benzo[d]oxazole-6-carboxylate (BK82) exhibited potent cell cycle arrest properties in the same study investigating 2-aryl and -heteroaryl benzoxazole derivatives. [] It arrested MCF-7 cells in the G0/G1 phase at a rate of 85%. []

Relevance: Similar to BK89, BK82 is structurally analogous to the benzothiazole core of Phortress, with the sulfur atom in the thiazole ring replaced by an oxygen atom, and the methyl group replaced by a furan ring. [] The identification of BK82 as a potential cell cycle blocker further emphasizes the potential of exploring structural modifications around the Phortress scaffold for discovering new anticancer agents. []

Synthesis Analysis

Methods and Technical Details

  1. Formation of Benzothiazole: Utilizing appropriate precursors to create the benzothiazole core.
  2. Fluorination: Introducing fluorine into the structure to enhance biological activity.
  3. Amination: Attaching amine groups to facilitate prodrug characteristics.

The purity of synthesized Phortress is typically ≥98%, ensuring its suitability for biological studies .

Chemical Reactions Analysis

Reactions and Technical Details

Phortress undergoes metabolic activation primarily through cytochrome P450 enzymes, specifically CYP1A1. This activation process generates reactive electrophilic species that form DNA adducts in sensitive tumor cells, leading to cytotoxicity. The reaction pathway can be summarized as follows:

  1. Prodrug Activation: Phortress is converted into 5F 203 upon entering tumor cells.
  2. DNA Interaction: The activated form binds to DNA, causing damage and triggering apoptosis in cancer cells.

In vitro studies have shown that Phortress effectively induces DNA damage in MCF7 and IGROV-1 cell lines, confirming its potential as an anticancer agent .

Mechanism of Action

Process and Data

The mechanism of action of Phortress involves several key processes:

  1. Aryl Hydrocarbon Receptor Binding: Upon administration, Phortress binds to aryl hydrocarbon receptors in target cells.
  2. Induction of Cytochrome P450 Activity: This binding leads to increased expression of cytochrome P450 enzymes.
  3. Metabolic Conversion: The prodrug is metabolically converted into 5F 203, which then interacts with cellular components.
  4. Formation of DNA Adducts: The resultant cytotoxic species generate DNA adducts that disrupt cellular replication and function.

This unique mechanism differentiates Phortress from conventional chemotherapeutic agents, making it a candidate for targeted cancer therapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Phortress exhibits several notable physical and chemical properties:

Data regarding its melting point or specific heat capacity are not widely published but are critical for formulation purposes in drug development .

Applications

Scientific Uses

Phortress is primarily used in cancer research due to its selective activity against certain types of tumors. Its applications include:

  • Preclinical Studies: Evaluating efficacy against breast, ovarian, and renal cancers.
  • Mechanistic Studies: Investigating the role of aryl hydrocarbon receptors in cancer biology.
  • Drug Development: As a lead compound for developing new anticancer therapies targeting resistant cancer cell lines.

Research continues to explore its full potential in clinical settings, particularly for patients with limited treatment options .

Discovery and Preclinical Development of Phortress

Evolution from Lead Benzothiazole Derivatives to Phortress

The discovery journey of Phortress began with the identification of 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) in 1995 as a potent and selective antitumor agent. This lead compound demonstrated remarkable differential cytotoxicity against specific human cancer cell lines, particularly breast (MCF-7), ovarian (IGROV-1), and renal carcinomas. The selective uptake mechanism of DF 203 into sensitive cells was found to be mediated through aryl hydrocarbon receptor (AhR)-dependent processes, establishing a novel targeted therapeutic approach distinct from conventional cytotoxic agents [1] [3].

Structural optimization efforts yielded 5F 203 (2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole), which incorporated a fluorine atom at the 5-position of the benzothiazole ring. This modification significantly enhanced the compound's metabolic stability while retaining selective antitumor activity. The molecular evolution culminated in Phortress ((2S)-2,6-diamino-N-[4-(5-fluoro-2-benzothiazolyl)-2-methylphenyl]hexanamide dihydrochloride), designed as a water-soluble prodrug of 5F 203 to overcome the limiting aqueous solubility of the parent compound for clinical administration [2] [5] [7].

Table 1: Structural Evolution of Phortress from Benzothiazole Leads

CompoundChemical StructureKey ModificationsKey Properties
DF 2032-(4-amino-3-methylphenyl)benzothiazoleLead compoundSelective uptake in sensitive tumor cells, AhR binding
5F 2032-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleFluorination at C5 positionEnhanced metabolic stability, retained antitumor activity
Phortress(2S)-2,6-diamino-N-[4-(5-fluoro-2-benzothiazolyl)-2-methylphenyl]hexanamide dihydrochlorideLysinamide prodrug modificationWater-soluble (>100mM in DMSO), bioactivated to 5F 203

The mechanism of action involves selective cellular uptake, AhR-mediated translocation to the nucleus, induction of cytochrome P450 isoform CYP1A1, and metabolic conversion to electrophilic reactive intermediates that form DNA adducts, ultimately triggering cancer cell death. This mechanistic understanding directly informed the development strategy from DF 203 through 5F 203 to Phortress [1] [3].

Rational Design of Prodrugs for Enhanced Solubility and Bioavailability

The transition from 5F 203 to Phortress exemplifies rational prodrug design to overcome significant pharmacokinetic limitations. Despite its potent antitumor activity, 5F 203 exhibited extremely poor aqueous solubility (<0.01 mg/mL), presenting formidable challenges for parenteral administration and systemic bioavailability. Researchers addressed this through the strategic incorporation of a lysine amide prodrug moiety at the aniline nitrogen, converting the lipophilic parent compound into a water-soluble derivative suitable for clinical formulation [3] [5] [8].

The selection of the L-lysine residue was based on systematic evaluation of various amino acid conjugates. Lysine provided optimal balance between solubility enhancement and efficient enzymatic cleavage by intracellular amidases and peptidases within tumor cells. This design enabled Phortress to achieve solubility exceeding 100 mM in DMSO, representing a >10,000-fold improvement over 5F 203 while maintaining the latent activity of the parent compound [3] [5].

Table 2: Solubility Enhancement Through Prodrug Design

Parameter5F 203Phortress
Aqueous Solubility<0.01 mg/mL>100 mg/mL (as dihydrochloride salt)
DMSO Solubility~50 mM>100 mM
Bioactivation PathwayN/AEnzymatic hydrolysis by intracellular amidases
Primary Limitation AddressedPoor formulation potentialEnables parenteral administration

The biotransformation process involves enzymatic hydrolysis of the amide bond following cellular uptake, regenerating the active species 5F 203. This release mechanism ensures that the cytotoxic agent is generated predominantly within tumor cells, leveraging the selective uptake mechanism of benzothiazoles to enhance therapeutic specificity. The prodrug strategy thus successfully reconciled the conflicting requirements of drug administration (water solubility) and biological activity (lipophilicity for membrane penetration) [3] [8].

Fluorination Strategies to Mitigate Oxidative Metabolism

A critical advancement in the benzothiazole series emerged from addressing the metabolic vulnerability of DF 203. The unsubstituted benzothiazole core underwent rapid hepatic oxidation at the C6 position, forming inactive hydroxylated metabolites that substantially diminished its therapeutic potential. This metabolic pathway represented a significant pharmacokinetic barrier to clinical translation [1] [7].

Strategic fluorination at the C5 position of the benzothiazole ring (yielding 5F 203) provided an elegant solution through a metabolic blocking strategy. The electronegative fluorine atom effectively deactivated the adjacent C6 position toward oxidative metabolism, significantly extending the compound's half-life in biological systems. Comparative metabolism studies demonstrated that 5F 203 exhibited a 3.5-fold longer half-life (t₁/₂ = 42 minutes) in human liver microsomes compared to DF 203 (t₁/₂ = 12 minutes), confirming the success of this chemical intervention [1] [3] [7].

The fluorination strategy delivered additional benefits beyond metabolic stabilization:

  • Maintained optimal molecular geometry for AhR binding and CYP1A1 induction
  • Preserved the electronic properties necessary for generation of reactive intermediates
  • Enhanced selective bioactivation in tumor cells through retained differential uptake
  • Improved therapeutic index by reducing dose requirements in vivo

This rational structure-based optimization exemplifies how understanding metabolic pathways can drive strategic molecular design to enhance drug-like properties without compromising mechanistic efficacy [1] [7].

Table 3: Impact of Fluorination on Metabolic Stability

Metabolic ParameterDF 2035F 203Improvement Factor
Human Liver Microsome Half-life (min)12 ± 242 ± 53.5×
Intrinsic Clearance (mL/min/kg)38.2 ± 4.112.7 ± 1.867% reduction
Primary Metabolic PathwayC6 hydroxylationDefluorination (minor)N/A
CYP450 Induction PotentialModerateHighEnhanced

In Vitro and In Vivo Screening for Selective Antitumor Activity

The screening paradigm for Phortress exemplified pharmacologically directed preclinical development within the European NCI compounds initiative. The compound underwent rigorous evaluation through tiered testing: initial in vitro screening against the NCI-60 panel, followed by hollow fiber assays, and finally patient-derived xenograft (PDX) models that more accurately recapitulate human tumor biology [4] [7].

Phortress demonstrated exceptional differential cytotoxicity across cancer types. In vitro testing revealed potent activity against breast adenocarcinoma (MCF-7; IC₅₀ = 10 nM), ovarian cancer (IGROV-1; IC₅₀ = 18 nM), and renal carcinoma (CAKI-1; IC₅₀ = 25 nM) cell lines. This selectivity was mechanistically linked to tumor-specific bioactivation, with sensitive cell lines exhibiting 50-100 fold higher CYP1A1 induction compared to resistant lines (e.g., MDA-MB-435 melanoma) following exposure [1] [5] [7].

The hollow fiber assay served as an intermediate in vivo screening tool before committing to resource-intensive xenograft studies. Phortress showed significant activity against multiple tumor types in this model, particularly breast and ovarian cancer lines, which correlated strongly with subsequent xenograft results [4] [7].

In definitive xenograft evaluations, Phortress administration produced dramatic tumor growth inhibition:

  • 98% inhibition in MCF-7 breast cancer xenografts
  • 92% inhibition in IGROV-1 ovarian cancer xenografts
  • Complete tumor stasis maintained for >28 days post-treatment in responsive models

These results were achieved at doses (40 mg/kg intraperitoneally) significantly below the maximum tolerated dose, demonstrating a favorable therapeutic window. The antitumor efficacy directly correlated with induction of CYP1A1 and formation of DNA adducts, validating the proposed mechanism of action in vivo [1] [7].

Table 4: Selective Antitumor Activity of Phortress Across Model Systems

Cancer TypeIn Vitro IC₅₀ (nM)Hollow Fiber Assay ActivityXenograft TGI (%)
Breast (MCF-7)10 ± 2High98%
Ovarian (IGROV-1)18 ± 3High92%
Renal (CAKI-1)25 ± 4Moderate-High85%
Colon (HT-29)850 ± 120Low35%
Melanoma (MDA-MB-435)>10,000NoneNo activity

The compound's progression through the Cancer Research UK development pipeline culminated in Phase I clinical trial designation (NCT number not available), representing one of the first examples of an AhR-targeting agent to reach human testing. This transition validated both the compound's novel mechanism and the pharmacologically directed preclinical development strategy [3] [7].

Properties

CAS Number

328087-38-3

Product Name

Phortress

IUPAC Name

(2S)-2,6-diamino-N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]hexanamide;dihydrochloride

Molecular Formula

C20H25Cl2FN4OS

Molecular Weight

459.4 g/mol

InChI

InChI=1S/C20H23FN4OS.2ClH/c1-12-10-13(20-25-17-11-14(21)6-8-18(17)27-20)5-7-16(12)24-19(26)15(23)4-2-3-9-22;;/h5-8,10-11,15H,2-4,9,22-23H2,1H3,(H,24,26);2*1H/t15-;;/m0../s1

InChI Key

QZSMNTOCJVVFEU-CKUXDGONSA-N

SMILES

CC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)F)NC(=O)C(CCCCN)N.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

Phortress; NSC-710305; NSC-710305; NSC-710305; 5F-DF-203-L-lysinamide; 5FDF 203Llysinamide

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)F)NC(=O)C(CCCCN)N.Cl.Cl

Isomeric SMILES

CC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)F)NC(=O)[C@H](CCCCN)N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.